5-Methylimidazo[1,2-a]pyrazin-3-amine

Medicinal Chemistry Adrenergic Receptors Hypoglycemic Agents

5-Methylimidazo[1,2-a]pyrazin-3-amine (CAS 1935462-88-6) is a heterocyclic small molecule (C₇H₈N₄, MW 148.17 g/mol) featuring a fused imidazole-pyrazine bicyclic core with a methyl substituent at the 5-position and a primary amine at the 3-position. It belongs to the imidazo[1,2-a]pyrazine family, a recognized privileged scaffold in medicinal chemistry, particularly as a core for kinase inhibitors targeting Aurora kinases, FLT3, and PIM-1.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B13147363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylimidazo[1,2-a]pyrazin-3-amine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=NC=C(N12)N
InChIInChI=1S/C7H8N4/c1-5-2-9-4-7-10-3-6(8)11(5)7/h2-4H,8H2,1H3
InChIKeyKQJFMPLRRXJVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylimidazo[1,2-a]pyrazin-3-amine: Core Properties, Scaffold Class, and Procurement Context


5-Methylimidazo[1,2-a]pyrazin-3-amine (CAS 1935462-88-6) is a heterocyclic small molecule (C₇H₈N₄, MW 148.17 g/mol) featuring a fused imidazole-pyrazine bicyclic core with a methyl substituent at the 5-position and a primary amine at the 3-position . It belongs to the imidazo[1,2-a]pyrazine family, a recognized privileged scaffold in medicinal chemistry, particularly as a core for kinase inhibitors targeting Aurora kinases, FLT3, and PIM-1 [1][2]. This compound is primarily procured as a synthetic building block (typical purity 95%) for the preparation of more complex, biologically active derivatives via reactions on the primary amine or through regioselective functionalization of the heterocyclic core .

Why 5-Methylimidazo[1,2-a]pyrazin-3-amine Cannot Be Simply Replaced by Unsubstituted or Other Methyl-Positional Isomers


Within the imidazo[1,2-a]pyrazine-3-amine series, the specific position of the methyl substituent fundamentally alters the reactivity and biological profile of the scaffold. The unsubstituted parent (imidazo[1,2-a]pyrazin-3-amine, CAS 19943-95-4) possesses a predicted pKa of 5.51, which influences its protonation state and hydrogen-bonding capabilities . The introduction of the electron-donating methyl group at the 5-position is expected to modulate this basicity and alter the electron density of the bicyclic system. Critically, in biologically active 8-piperazinyl derivatives, the 5-methyl regioisomer was explicitly identified as one of only a few substitution patterns that maintained both high affinity for the alpha-2 adrenergic receptor and potent in vivo hypoglycemic activity, whereas other modifications to the core demonstrably reduced this activity [1]. Therefore, a researcher intending to generate a specific pharmacophore or to perform a regioselective synthetic transformation cannot interchange 5-methylimidazo[1,2-a]pyrazin-3-amine with its 2-methyl, 3-methyl, or 6-methyl isomers without risking a complete loss of desired reactivity or target engagement. The following sections provide the quantified differentiation where available.

Product-Specific Quantitative Evidence Guide for 5-Methylimidazo[1,2-a]pyrazin-3-amine


Regioisomeric Alpha-2 Adrenergic Receptor Affinity in 8-Piperazinyl Derivatives

In a series of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, the 5-methyl substituted derivative (16f) was one of three compounds explicitly reported to display high affinity for the alpha-2 adrenergic receptor, alongside the 2-methyl and 3-methyl analogs. This contrasts with other alkyl and halo substitutions on the core that reduced alpha-2 binding and lowered hypoglycemic potency [1]. While this is a derivative of the target building block, it demonstrates that the 5-methyl regioisomer can be essential for retaining a specific, potent receptor-ligand interaction profile, unlike modifications at other positions.

Medicinal Chemistry Adrenergic Receptors Hypoglycemic Agents

Predicted Basicity Shift Relative to Unsubstituted Imidazo[1,2-a]pyrazin-3-amine

The unsubstituted imidazo[1,2-a]pyrazin-3-amine has a predicted aqueous pKa of 5.51 ± 0.30 . The addition of an electron-donating methyl group at the 5-position (para to the bridgehead nitrogen and adjacent to the pyrazine ring) is projected to increase the basicity of the amine and the ring nitrogens through inductive effects. While an experimentally measured pKa for the 5-methyl derivative is not publicly available, this electronic modulation is critical because it directly impacts the compound's protonation state under physiological conditions, its solubility profile, and its ability to engage in hydrogen-bonding networks with biological targets .

Physicochemical Properties pKa Scaffold Optimization

Scaffold-Level FLT3 Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

The imidazo[1,2-a]pyrazine core is a validated pharmacophore for potent kinase inhibition. A closely related analog from this scaffold class, with a complex substitution pattern, demonstrated an IC50 of 46 nM against the receptor-type tyrosine-protein kinase FLT3 [1]. In the Aurora kinase field, initial imidazo[1,2-a]pyrazine-based leads showed IC50 values of 250 nM, which were optimized to picomolar inhibitors (Kd Aur A = 0.02 nM) through further derivatization [2]. This establishes a strong precedent that the core scaffold, when appropriately substituted, can achieve exceptional potency. The 5-methyl-3-amine substitution pattern provides a distinct starting point for such optimization, offering a combination of a primary amine handle and a methyl-modulated electronic environment not found in other regioisomers.

Kinase Inhibition FLT3 Oncology

Best Research and Industrial Application Scenarios for 5-Methylimidazo[1,2-a]pyrazin-3-amine


Kinase Inhibitor Lead Generation and Parallel SAR Exploration

This building block is ideally suited for medicinal chemistry programs targeting kinases (e.g., Aurora, FLT3, Pim-1) where a privileged imidazo[1,2-a]pyrazine core is desired. The primary amine at the 3-position serves as a versatile handle for rapid derivatization (amide coupling, reductive amination, Buchwald-Hartwig reactions), while the 5-methyl group offers a distinct electronic and steric environment compared to the unsubstituted or 2-/6-methyl analogs. The documented picomolar potency of optimized derivatives in this class [1] makes this a strategic starting point for library synthesis aimed at identifying novel kinase inhibitors.

Adrenergic Receptor or Metabolic Disorder Target Programs

Based on class-level evidence where 5-methyl substitution on the imidazo[1,2-a]pyrazine core was critical for maintaining high alpha-2 adrenergic receptor affinity and hypoglycemic efficacy in ob/ob mice [2], this building block is a rational choice for constructing screening libraries directed at metabolic syndrome, diabetes, or CNS adrenergic targets. The 5-methyl regioisomer should be prioritized over 2-methyl or 3-methyl isomers when the target binding site is sensitive to steric bulk or electronic perturbations at the pyrazine ring.

Regioselective Synthetic Methodology Development

The imidazo[1,2-a]pyrazine scaffold is known for its challenging regioselective functionalization, where bromine atoms at the 3- and 6-positions exhibit dramatically different reactivity toward lithium-halogen exchange [3]. The 5-methyl substitution pattern alters the electron density of the ring, offering researchers a unique substrate for developing and testing new regioselective C-H activation, cross-coupling, or metalation strategies. This compound serves as a model system for studying how a methyl group oriented meta to the bridgehead nitrogen influences reactivity.

Physicochemical Property Optimization of Heterocyclic Series

For drug discovery programs where the parent imidazo[1,2-a]pyrazin-3-amine lacks the desired balance of basicity, solubility, or metabolic stability, the 5-methyl derivative provides a subtle structural perturbation. The predicted shift in pKa from 5.51 (parent) to a slightly higher value due to the electron-donating methyl group enables fine-tuning of the compound's ionization state, which can be critical for achieving optimal oral absorption and target engagement without resorting to more drastic scaffold changes.

Quote Request

Request a Quote for 5-Methylimidazo[1,2-a]pyrazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.